molecular formula C17H14ClN3O2 B2560930 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide CAS No. 952894-55-2

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Cat. No.: B2560930
CAS No.: 952894-55-2
M. Wt: 327.77
InChI Key: VDRURNOPROEJQH-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazole and acetamide derivatives are synthesized through various chemical reactions, involving the formation of intermediate compounds which are then converted to the target molecules. These processes often employ spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation (K. Nafeesa et al., 2017).

Pharmacological Evaluation

These compounds have been evaluated for their antibacterial, anti-enzymatic, and hemolytic activities. Certain derivatives have shown promise as inhibitors of gram-negative bacterial strains and displayed low potential against enzymes like lipoxygenase (LOX). Hemolytic studies provide valuable information about the cytotoxic behavior of synthesized molecules (K. Nafeesa et al., 2017).

Molecular Docking and In Silico Studies

In silico studies, including molecular modeling and ADME predictions, support the findings of pharmacological evaluations, helping to understand the interactions at the molecular level and predict the drug-like properties of these compounds (M. Iftikhar et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Some derivatives exhibit antimicrobial properties against a variety of bacterial strains. Additionally, anti-inflammatory activities have been observed in vitro and in vivo, with compounds showing potential as anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).

Thrombolytic and Hemolytic Activities

Derivatives of 1,3,4-oxadiazole have been evaluated for their thrombolytic and hemolytic activities, showing promising results relative to reference drugs like Streptokinase. This suggests potential applications in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Photovoltaic Efficiency and NLO Properties

The photochemical properties and non-linear optical (NLO) activity of certain acetamide analogs have been studied, revealing their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection (Y. Mary et al., 2020).

Properties

IUPAC Name

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRURNOPROEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.